REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH2:15][C:16]#[CH:17])[CH2:12][C:13]#[CH:14])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[S:18]1C=CC=C1CC(O)=O.CC(N=NC(C#N)(C)C)(C#N)C>C1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:12][C:13]3=[CH:14][S:18][CH:17]=[C:16]3[CH2:15]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1
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Name
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|
Quantity
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700 mg
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C
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Name
|
|
Quantity
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0.267 mL
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Type
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reactant
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Smiles
|
S1C(=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
90 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified on a Biotage Horizon® system (silica, gradient 30-100% dichloromethane in hexane)
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Name
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Type
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product
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Smiles
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CC1=CC=C(C=C1)S(=O)(=O)N1CC=2C(C1)=CSC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |